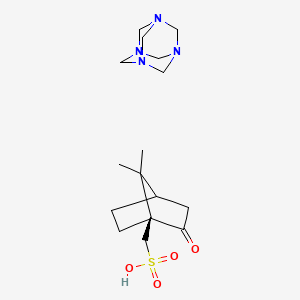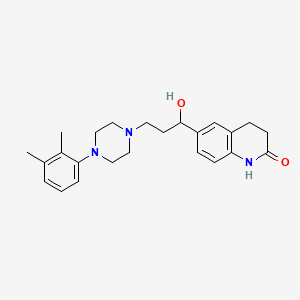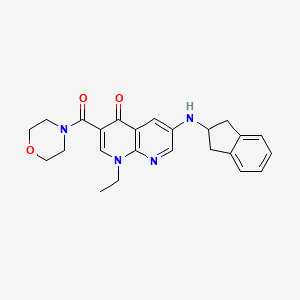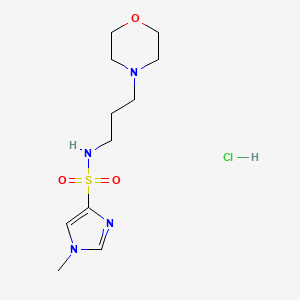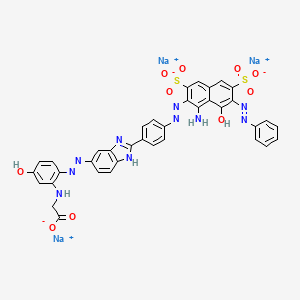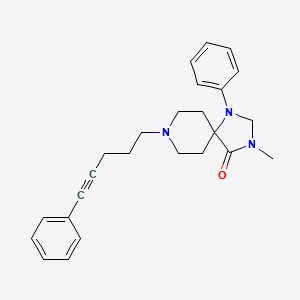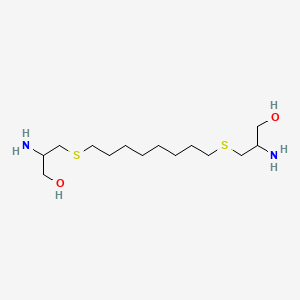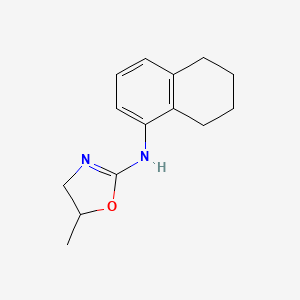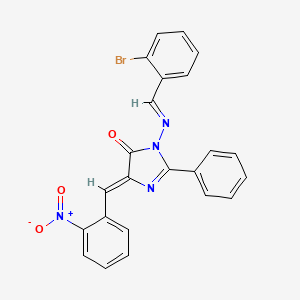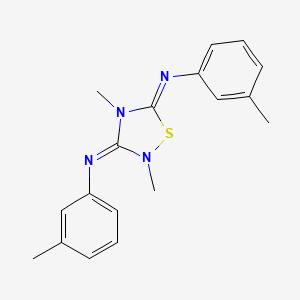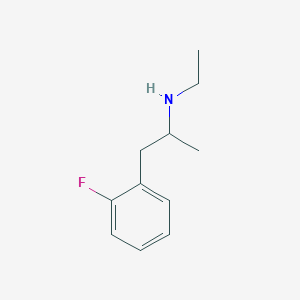
2-Norbornyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Norbornyl acrylate, also known as 2-propenoic acid, bicyclo[2.2.1]hept-2-yl ester, is an organic compound with the molecular formula C10H14O2. It is a derivative of acrylic acid and norbornene, characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including polymer chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 2-Norbornyl acrylate can be synthesized through the addition of acrylic acid to bicyclo[2.2.1]hept-2-ene. The reaction typically involves heating the mixture of norbornene, acrylic acid, and a small amount of hydroquinone (as a polymerization inhibitor) to around 170°C for several hours. The product is then purified through fractional distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the isomerization of norbornene in the presence of aluminum chloride in dichloromethane solution, followed by the addition of acrylic acid under optimized conditions to maximize yield .
化学反应分析
Types of Reactions: 2-Norbornyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions to form polyacrylates.
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Hydrolysis: Hydrolysis of the ester bond yields acrylic acid and the corresponding alcohol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Hydrogenation: Typically requires a metal catalyst such as palladium on carbon.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products:
Polyacrylates: Formed through polymerization.
Saturated Derivatives: Resulting from hydrogenation.
Acrylic Acid and Alcohol: Products of hydrolysis.
科学研究应用
2-Norbornyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Materials Science: Utilized in the development of adhesives, coatings, and resins.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical devices.
Industrial Applications: Employed in the production of nonaqueous polymer materials, UV-protective compounds, and electronic printing binders.
作用机制
The mechanism of action of 2-norbornyl acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization through free radical mechanisms, forming long polymer chains. The bicyclic structure of the norbornyl group imparts unique physical and chemical properties to the resulting polymers, such as increased rigidity and thermal stability .
相似化合物的比较
Isobornyl Acrylate: Similar in structure but with an isobornyl group instead of a norbornyl group.
Norbornene Acrylate: Another derivative of norbornene with similar reactivity.
Bornyl Acrylate: Contains a bornyl group, differing slightly in structure and properties.
Uniqueness: 2-Norbornyl acrylate stands out due to its unique bicyclic structure, which imparts distinct mechanical and thermal properties to its polymers. This makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
146695-92-3 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
InChI |
InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2/t7-,8+,9+/m1/s1 |
InChI 键 |
IQYMRQZTDOLQHC-VGMNWLOBSA-N |
手性 SMILES |
C=CC(=O)O[C@H]1C[C@@H]2CC[C@H]1C2 |
规范 SMILES |
C=CC(=O)OC1CC2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


